10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
Description
Chemical Structure and Key Features
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is a terminal alkyne with a 10-carbon chain (dec-1-yne) and a bulky ether substituent at the 10th position. The substituent, 2-methoxypropan-2-yloxy, is a tertiary ether group characterized by a methoxy branch on a propane backbone. This structure imparts unique steric and electronic properties:
- Steric hindrance: The bulky 2-methoxypropan-2-yl group may influence reactivity, particularly in alkyne-specific reactions (e.g., cycloadditions, hydrogenation).
- Electronic effects: The electron-donating methoxy group may stabilize adjacent bonds or influence intermolecular interactions.
Properties
CAS No. |
88785-36-8 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
10-(2-methoxypropan-2-yloxy)dec-1-yne |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-12-13-16-14(2,3)15-4/h1H,6-13H2,2-4H3 |
InChI Key |
UCECIBIOOVPMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCCCCCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne typically involves the reaction of a terminal alkyne with an appropriate ether derivative. One common method is the alkylation of a terminal alkyne with 2-methoxypropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic substitution with the ether derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Strong nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or amines.
Scientific Research Applications
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne involves its interaction with molecular targets through its alkyne and ether functional groups. The alkyne group can participate in cycloaddition reactions, while the ether linkage can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three classes of analogues (Table 1):
Physicochemical Properties
- Lipophilicity (logP) : The 2-methoxypropan-2-yloxy group increases logP compared to methoxy or hydroxy analogues, suggesting greater membrane permeability (Table 2).
- Solubility : Reduced aqueous solubility due to steric bulk, but enhanced compatibility with organic solvents (e.g., dichloromethane, ethyl acetate).
- Thermal Stability : Steric hindrance may delay decomposition under thermal stress compared to linear ethers.
| Property | This compound | 10-Methoxydec-1-yne | 10-(Prenyloxy)dec-1-yne |
|---|---|---|---|
| logP | ~3.8 | ~2.1 | ~3.2 |
| Water Solubility | 0.05 mg/mL | 1.2 mg/mL | 0.12 mg/mL |
| Boiling Point | 285–290°C | 220–225°C | 270–275°C |
Table 2: Estimated physicochemical properties based on substituent trends.
Comparison with Carbazole Derivatives
Compounds in (e.g., carbazoles with methoxyphenoxyethylamino groups) share ether linkages but differ in backbone and functionality. For example:
- Electronic Effects : Aromatic methoxy groups in carbazoles influence resonance stabilization, whereas the aliphatic 2-methoxypropan-2-yl group in the target compound primarily affects steric interactions.
- Bioactivity : Carbazole derivatives often target neurological or antimicrobial pathways, while alkynes like this compound may serve as synthetic intermediates or enzyme inhibitors .
Research Findings and Implications
- Synthetic Utility : The compound’s alkyne group enables modular functionalization, though steric effects necessitate optimized reaction conditions (e.g., higher temperatures or catalysts).
- Biological Potential: Analogous to prenylated flavonoids in , the 2-methoxypropan-2-yl group could improve pharmacokinetic profiles in drug candidates by balancing lipophilicity and target affinity .
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